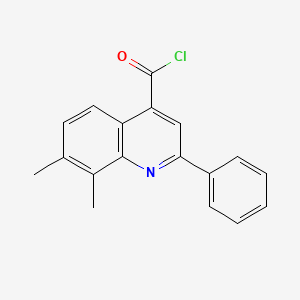

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

7,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-8-9-14-15(18(19)21)10-16(20-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREBLKMRSGYHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Steps

Starting Material Preparation : The starting material, 7,8-dimethyl-2-phenylquinoline, is prepared through various methods, often involving the Skraup synthesis or similar cyclization reactions.

Chlorination Reaction : The prepared quinoline derivative is then reacted with thionyl chloride (SOCl2) under reflux conditions. This step converts the carboxylic acid group (if present) into the carbonyl chloride group.

Purification : The resulting product is purified using standard organic chemistry techniques, such as recrystallization or column chromatography.

Reaction Conditions

- Reagent : Thionyl chloride (SOCl2)

- Conditions : Anhydrous conditions, heated to reflux

- Solvent : Typically, a dry organic solvent like dichloromethane or chloroform is used

Chemical Reactions Involved

The carbonyl chloride group in this compound is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. This reactivity is crucial for its applications in medicinal chemistry.

Data and Research Findings

Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1160260-75-2 |

| Molecular Formula | C18H14ClNO |

| Molecular Weight | 295.8 g/mol |

| IUPAC Name | This compound |

Biological Activities

Quinoline derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties. These compounds serve as valuable intermediates in the synthesis of pharmaceuticals.

Applications in Research

This compound is utilized in research settings for its synthetic utility and potential biological activities. It is cataloged in databases such as PubChem, where detailed information regarding its properties and applications can be found.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound .

Scientific Research Applications

Scientific Research Applications

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride finds applications in several domains:

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, where the chloride can be replaced by various nucleophiles such as amines or alcohols. This property is particularly useful in creating novel compounds with potential pharmaceutical applications .

Biological Research

In biological contexts, this compound is employed in proteomics research to study protein interactions and functions. Its unique structure enables it to interact with specific molecular targets, potentially modifying protein activity and function. This makes it a valuable tool for investigating biochemical pathways and mechanisms .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through pathways involving p53 and caspases . The ability of this compound to act as an electrophile suggests that it may also have antibacterial or antifungal properties, common among quinoline derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:

- Cytotoxicity Assays: In vitro assays demonstrated an IC50 value of approximately 3.39 µM , indicating potent activity against various cancer cell lines compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .

- Mechanism of Action: The compound has been shown to upregulate p53 expression by 7.4-fold and initiator caspase 9 by 8.7-fold , suggesting a mechanism that promotes programmed cell death in malignancies .

Protein Interaction Studies

Research has also focused on how this compound interacts with proteins:

- Electrophilic Interactions: The carbonyl chloride group enhances reactivity towards nucleophilic sites on proteins, leading to structural modifications that can alter protein function .

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Key Observations :

- This positioning may also alter solubility in polar solvents .

- Phenyl Ring Modifications : Analogs with dimethylphenyl groups (e.g., QZ-5291, QY-4038) exhibit increased lipophilicity compared to the target compound’s unmodified phenyl ring, impacting their applicability in hydrophilic reaction systems .

Physicochemical Properties

- Stability: Acyl chlorides like the target compound are moisture-sensitive, requiring anhydrous handling. This reactivity is consistent across the quinoline-4-carbonyl chloride family .

Biological Activity

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is a compound within the quinoline family, recognized for its potential biological activities. Quinoline derivatives are often investigated for their roles in medicinal chemistry due to their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. This article explores the biological activity of this compound, synthesizing existing research findings and presenting data to illustrate its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄ClNO, with a molecular weight of approximately 295.8 g/mol. The compound features a quinoline core structure characterized by a fused bicyclic aromatic system and a carbonyl chloride functional group that enhances its reactivity .

Antibacterial Activity

Quinoline derivatives have also been investigated for their antibacterial properties. The presence of chlorine and other substituents can influence the antibacterial efficacy of these compounds. For example, studies have shown that certain quinoline derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria . Although specific data for this compound is sparse, its structural similarities to known antibacterial agents suggest potential efficacy.

The biological activity of quinoline derivatives often involves interaction with specific molecular targets within cells. For anticancer properties, mechanisms may include:

- Cell Cycle Arrest : Compounds can induce cell cycle arrest at various phases, particularly G2/M.

- Apoptosis Induction : Many quinolines promote apoptosis in cancer cells by activating intrinsic pathways.

- Inhibition of Enzymatic Activity : Some derivatives may inhibit enzymes crucial for cancer cell survival or proliferation .

Case Study: Anticancer Activity in MCF-7 Cells

In a study assessing the cytotoxic effects of various quinolinone derivatives against MCF-7 cells, compound 6 was identified as having the most potent activity with an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent. Flow cytometry analysis indicated that treatment with compound 6 led to increased early and late apoptosis rates compared to untreated controls .

Case Study: Antibacterial Efficacy

A related study investigated the antibacterial properties of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results showed that specific modifications in the quinoline structure enhanced antibacterial activity, suggesting that similar modifications in this compound could yield promising results .

Q & A

Q. What are the standard synthetic routes for 7,8-dimethyl-2-phenylquinoline-4-carbonyl chloride, and how can reaction efficiency be optimized?

The compound is typically synthesized via acid chloride formation from its carboxylic acid precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous quinoline-4-carbonyl chlorides are prepared by reacting the corresponding carboxylic acid with SOCl₂ under reflux, followed by solvent removal under reduced pressure . Optimization involves controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:3 molar ratio of acid to SOCl₂). Post-reaction purification via crystallization in ethyl acetate or hexane is critical to isolate high-purity yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H NMR : Identifies substituent patterns (e.g., methyl groups at positions 7 and 8, phenyl protons) and confirms acyl chloride formation (absence of carboxylic acid proton at δ ~12 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) with <5 ppm mass accuracy .

- IR Spectroscopy : Detects carbonyl stretching vibrations (~1750 cm⁻¹ for acyl chloride) and aromatic C-H stretches (~3050 cm⁻¹) .

Q. How should researchers handle and stabilize this compound during experiments?

This compound is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated vials. For reactions, use anhydrous solvents (e.g., DMF, THF) and avoid protic conditions. Quench excess reagent with dry methanol or amine scavengers post-synthesis .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved when impurities are present in synthesized batches?

Contradictions often arise from residual solvents, unreacted precursors, or byproducts. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and identifies coupling patterns .

- LCMS Purity Checks : Quantifies impurities using reverse-phase HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) .

- Recrystallization Optimization : Adjust solvent polarity (e.g., ethyl acetate/hexane ratios) to exclude low-polarity byproducts .

Q. How does single-crystal X-ray diffraction confirm the molecular structure of this compound derivatives?

X-ray crystallography provides precise bond lengths, angles, and torsion angles. For example, in analogous quinoline derivatives, the carbonyl chloride group exhibits a planar geometry with C=O bond lengths of ~1.21 Å and C-Cl bonds of ~1.74 Å. Methyl groups at positions 7 and 8 show dihedral angles <5° relative to the quinoline core, confirming minimal steric distortion .

Q. What methodologies are used to determine lipophilicity (logP) of this compound derivatives, and how are log k values interpreted?

Lipophilicity is measured via HPLC-derived capacity factors (log k) using a C18 column and isocratic elution (e.g., 70:30 methanol/water). The log k value correlates with logP through calibration with standard compounds. For quinolines, log k values >2.5 indicate high membrane permeability, aiding in drug design .

Q. How can researchers design derivatives of this compound for targeted biological activity while maintaining structural integrity?

- Piperazine Conjugation : Attach piperazine moieties via the carbonyl chloride to enhance solubility and bioavailability. For example, methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives show improved pharmacokinetic profiles .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to modulate electronic effects and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.